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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of chiral 1,1'-
bi-2-naphthol (BINOL) derivatives, which are privileged ligands in asymmetric catalysis. The
following sections outline key synthetic methodologies for modifying the BINOL scaffold at the
3,3~ and 6,6'-positions, as well as the preparation of catalytically active BINOL-derived
phosphoric acids. Furthermore, a representative application in the enantioselective addition of
diethylzinc to aldehydes is detailed.

Introduction to Chiral BINOL Derivatives in
Catalysis

Chiral BINOL and its derivatives are C2-symmetric atropisomeric compounds that have found
widespread application as ligands and catalysts in a vast array of enantioselective
transformations.[1] The steric and electronic properties of the BINOL framework can be fine-
tuned by introducing substituents at various positions on the binaphthyl core, thereby
influencing the catalytic activity and enantioselectivity of the resulting metal complexes or
organocatalysts.[1] The 3,3'- and 6,6'-positions are particularly important for modification as
they are in close proximity to the catalytic center and can significantly impact the chiral
environment of the reaction.[1]

This guide offers detailed experimental procedures for the synthesis of key BINOL derivatives,
enabling researchers to access a range of catalysts for various asymmetric reactions.
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Synthesis of 3,3'-Disubstituted BINOL Derivatives
via Directed Ortho-Metalation

Directed ortho-metalation is a powerful strategy for the functionalization of the 3,3'-positions of
BINOL.[2] The hydroxyl groups of BINOL direct lithiation to the adjacent ortho positions, which
can then be quenched with various electrophiles.

Protocol 1: Synthesis of (S)-3,3'-Dibromo-1,1'-bi-2-naphthol
This protocol describes the dibromination of (S)-BINOL at the 3,3'-positions.

Experimental Workflow:

Starting Material

1. Protect Hydroxyl Groups (e.g., MOM ether)
2. Directed ortho-Lithiation (n-BuLli)
3. Quench with Electrophile (e.g., Brz)
4. Deprotection

Product

((S)-3,3'-Dibromo-BlNOL)

Click to download full resolution via product page

Figure 1: General workflow for the synthesis of 3,3'-disubstituted BINOLSs.
Materials:

« (S)-BINOL
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o Methoxymethyl chloride (MOM-CI)
e N,N-Diisopropylethylamine (DIPEA)
e Dichloromethane (DCM), anhydrous
e n-Butyllithium (n-BuLi) in hexanes

o Tetrahydrofuran (THF), anhydrous
e Bromine (Br2)

e Hydrochloric acid (HCI)

o Diethyl ether

e Magnesium sulfate (MgSOa)
 Silica gel

Procedure:

o Protection of Hydroxyl Groups: To a solution of (S)-BINOL (1.0 equiv) and DIPEA (2.5 equiv)
in anhydrous DCM at 0 °C, add MOM-CI (2.2 equiv) dropwise. Allow the reaction to warm to
room temperature and stir for 12 hours. Quench the reaction with water and extract with
DCM. Dry the organic layer over MgSOea, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the MOM-
protected (S)-BINOL.

o Directed ortho-Lithiation and Bromination: Dissolve the MOM-protected (S)-BINOL (1.0
equiv) in anhydrous THF and cool to -78 °C. Add n-BuLi (2.2 equiv) dropwise and stir the
mixture for 1 hour at this temperature. Slowly add a solution of Brz (2.2 equiv) in anhydrous
THF. After stirring for 2 hours at -78 °C, allow the reaction to warm to room temperature.

» Deprotection and Purification: Quench the reaction with saturated aqueous ammonium
chloride solution. Add 2M HCI and stir for 30 minutes to effect deprotection. Extract the
mixture with diethyl ether. Wash the combined organic layers with brine, dry over MgSOa,
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filter, and concentrate. Purify the crude product by column chromatography on silica gel to
yield (S)-3,3'-dibromo-BINOL.

Synthesis of 6,6'-Disubstituted BINOL Derivatives

The 6,6'-positions of BINOL are readily functionalized through electrophilic aromatic
substitution, with bromination being a common first step. The resulting 6,6'-dibromo-BINOL is a
versatile intermediate for further derivatization via cross-coupling reactions.[3]

Protocol 2: Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol
This protocol details the selective bromination of (R)-BINOL at the 6,6'-positions.[3]

Experimental Workflow:

Electrophilic Bromination
(Brz in CH2Cl2)
((R)-G,G'-Dibromo-BlNOL)

Click to download full resolution via product page

Figure 2: Workflow for the synthesis of (R)-6,6'-dibromo-BINOL.
Materials:

« (R)-BINOL

e Bromine (Brz)

e Dichloromethane (CH2Cl2)
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o Saturated aqueous sodium thiosulfate solution
e Magnesium sulfate (MgSOa)
 Silica gel

Procedure:

Reaction Setup: Dissolve (R)-BINOL (1.0 equiv) in CH2Clz in a flask protected from light.

¢ Bromination: Cool the solution to 0 °C and add a solution of bromine (2.1 equiv) in CHz2Cl2
dropwise over 1 hour.

o Work-up: Stir the reaction mixture at room temperature for 4 hours. Quench the reaction by
adding saturated aqueous sodium thiosulfate solution until the orange color disappears.

» Purification: Separate the organic layer, wash with water and brine, and dry over MgSOa.
After filtration, concentrate the solvent under reduced pressure. The crude product can be
purified by recrystallization or column chromatography on silica gel to afford (R)-6,6'-
dibromo-BINOL.[3]

Protocol 3: Suzuki-Miyaura Cross-Coupling of (R)-6,6'-Dibromo-BINOL

This protocol provides a general method for the introduction of aryl groups at the 6,6'-positions.
Materials:

e (R)-6,6'-Dibromo-BINOL

 Arylboronic acid (2.5 equiv)

o Palladium(ll) acetate (Pd(OAc)2) (0.02 equiv)

e Triphenylphosphine (PPhs) (0.08 equiv)

o Potassium carbonate (K2COs) (4.0 equiv)

o Toluene/Water mixture (e.g., 4:1)
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o Ethyl acetate

e Magnesium sulfate (MgSOa)
 Silica gel

Procedure:

» Reaction Setup: To a Schlenk flask, add (R)-6,6'-dibromo-BINOL (1.0 equiv), arylboronic
acid (2.5 equiv), Pd(OAc)z (0.02 equiv), PPhs (0.08 equiv), and K2COs (4.0 equiv).

» Reaction Execution: Evacuate and backfill the flask with an inert gas (e.g., argon or
nitrogen). Add the degassed toluene/water solvent mixture. Heat the reaction mixture at
reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC.

o Work-up and Purification: After completion, cool the reaction to room temperature and dilute
with ethyl acetate. Wash the organic layer with water and brine, then dry over MgSOa. Filter
and concentrate the solvent. Purify the crude product by column chromatography on silica
gel to obtain the desired 6,6'-diaryl-BINOL derivative.

Synthesis of Chiral BINOL-Derived Phosphoric
Acids

Chiral phosphoric acids derived from BINOL are powerful Brgnsted acid catalysts for a wide
range of enantioselective reactions.[4]

Protocol 4: Synthesis of (R)-BINOL-Derived Phosphoric Acid

Experimental Workflow:
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(R)-BINOL

1. Reaction with POCI3
2. Hydrolysis

i

((R)-BINOL-Phosphoric Acid)

Click to download full resolution via product page
Figure 3: Workflow for the synthesis of (R)-BINOL-derived phosphoric acid.
Materials:
« (R)-BINOL
e Phosphorus oxychloride (POCIs)
e Pyridine, anhydrous
o Toluene, anhydrous
o Water
 Diethyl ether
e Sodium hydroxide (NaOH) solution
e Hydrochloric acid (HCI) solution
Procedure:

e Phosphorylation: To a solution of (R)-BINOL (1.0 equiv) in anhydrous toluene and anhydrous
pyridine (2.0 equiv) at 0 °C, add POCIs (1.1 equiv) dropwise. Stir the mixture at room
temperature for 12 hours.
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« Hydrolysis and Purification: Cool the reaction mixture to O °C and slowly add water to
hydrolyze the intermediate. Separate the organic layer and wash it with 1M HCI, water, and
brine. Extract the aqueous layers with diethyl ether. Combine the organic layers, dry over
MgSOa4, and concentrate. The crude product is then dissolved in diethyl ether and treated
with 1M NaOH solution. The aqueous layer is separated, washed with diethyl ether, and then
acidified with concentrated HCl at O °C to precipitate the product. The solid is collected by
filtration, washed with cold water, and dried under vacuum to yield the (R)-BINOL-derived
phosphoric acid.

Application in Asymmetric Catalysis:
Enantioselective Addition of Diethylzinc to
Aldehydes

Chiral BINOL derivatives are excellent ligands for titanium-catalyzed enantioselective addition
of organozinc reagents to aldehydes.[1][5]

Catalytic Cycle:

UERN AR Transition State

Ti(BINOL)(OiPr)2 Hydrolysis

Ti(BINOL)(O-CH(R)Et) - Product Release
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Figure 4: Simplified catalytic cycle for Ti-BINOL catalyzed diethylzinc addition.

Protocol 5: (R)-BINOL-Ti(OiPr)a Catalyzed Addition of Diethylzinc to Benzaldehyde

Materials:

. (R)-BINOL

o Titanium(lV) isopropoxide (Ti(OiPr)a)

e Diethylzinc (Et2Zn) in hexanes

e Benzaldehyde

e Toluene, anhydrous

e Saturated agueous ammonium chloride solution

o Diethyl ether

e Magnesium sulfate (MgSOa)

 Silica gel

Procedure:

o Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-
BINOL (0.1 equiv) in anhydrous toluene. Add Ti(OiPr)4 (0.1 equiv) and stir the mixture at
room temperature for 30 minutes.

e Reaction: Cool the catalyst solution to 0 °C. Add benzaldehyde (1.0 equiv) followed by the
dropwise addition of Et2Zn (1.2 equiv) in hexanes.

e Work-up and Purification: Stir the reaction at 0 °C and monitor by TLC. Upon completion,
guench the reaction by slowly adding saturated aqueous ammonium chloride solution.
Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over
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MgSOa, filter, and concentrate. Purify the crude product by column chromatography on silica
gel to afford the chiral secondary alcohol. The enantiomeric excess can be determined by
chiral HPLC analysis.

Data Summary

The following tables summarize typical results for the synthesis and catalytic application of
selected BINOL derivatives.

Table 1: Synthesis of BINOL Derivatives

Entry Derivative Method Yield (%) Reference
(S)-3,3-Dibromo-  Directed Ortho-

1 _ 70-85 [2]
BINOL Metalation
(R)-6,6'- Electrophilic

2 . o >95 [3]
Dibromo-BINOL Bromination
(R)-6,6™-Di(p- : :

3 Suzuki Coupling 80-90 [6]
tolyl)-BINOL
(R)-BINOL- )

4 ) ) Phosphorylation 85-95 [4]
Phosphoric Acid

Table 2: Catalytic Performance in Diethylzinc Addition to Benzaldehyde
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Enantiom
. Catalyst .
Ligand/C : Temperat . eric Referenc
Entry Loading Yield (%)
atalyst ure (°C) Excess e
(mol%)
(% ee)
1 (R)-BINOL 10 0 >95 92 (S) [1]
(R)-6,6'-
2 Dibromo- 10 0 >95 88 (S) [1]
BINOL
(R)-3,3"-
3 5 0 98 99 (S) [1]
Ph2-BINOL

Disclaimer: The provided protocols are intended for guidance and should be performed by
qualified personnel in a properly equipped laboratory. Yields and enantioselectivities are
representative and may vary depending on specific reaction conditions and substrate scope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b041708#synthesis-of-chiral-binol-derivatives-for-
catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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